4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide
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Overview
Description
4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Coupling with Pyridine Derivative: The final step involves coupling the benzothiazole-piperazine intermediate with a pyridine derivative using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole-piperazine derivatives.
Scientific Research Applications
4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and ability to interact with biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for their antimicrobial properties, making them candidates for use in disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an antagonist or agonist at various receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with similar structural features.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar piperazine and pyridine moiety.
Uniqueness
4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide stands out due to its unique combination of benzothiazole, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent and its diverse reactivity make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C20H22N6O2S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O2S/c27-18(22-13-15-4-3-7-21-12-15)14-23-20(28)26-10-8-25(9-11-26)19-16-5-1-2-6-17(16)29-24-19/h1-7,12H,8-11,13-14H2,(H,22,27)(H,23,28) |
InChI Key |
STWJKKQVSLFBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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